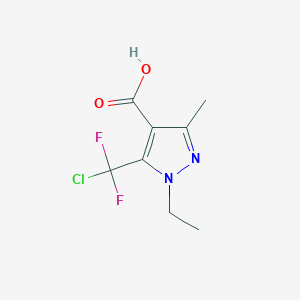

5-(chlorodifluoromethyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid

Overview

Description

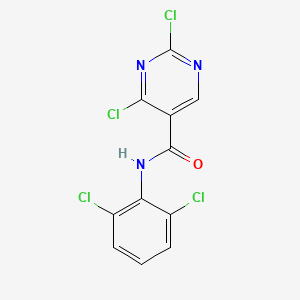

5-(chlorodifluoromethyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound with a molecular weight of 210.57 . Its IUPAC name is 5-[chloro(difluoro)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5ClF2N2O2/c1-2-3(5(12)13)4(11-10-2)6(7,8)9/h1H3,(H,10,11)(H,12,13) and the InChI key is JKIBCUBDWMUBAN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as mass, color, and volume . Unfortunately, specific physical and chemical properties for 5-(chlorodifluoromethyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid were not found in the search results.Scientific Research Applications

Synthetic Applications and Characterization

Synthesis of Condensed Pyrazoles : Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been utilized in Sonogashira-type cross-coupling reactions with alkynes to produce 5- and 3-alkynyl-4-(ethoxycarbonyl)pyrazoles. These compounds serve as precursors for the synthesis of various condensed pyrazoles, demonstrating the versatility of pyrazole derivatives in organic synthesis (Eglė Arbačiauskienė et al., 2011).

Coordination Polymers : New semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands have been synthesized and used to assemble coordination polymers with Zn(II) and Cd(II) ions. These compounds exhibit unique structural diversity and potential for application in material science (M. Cheng et al., 2017).

Fluorescent Molecules and Herbicide Inhibitors : The synthesis of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate led to the discovery of novel fluorescent molecules and potential herbicide inhibitors, showcasing the compound's utility in developing functional materials and agricultural chemicals (Yan‐Chao Wu et al., 2006).

Structural and Theoretical Investigations

- Molecular Structure Analysis : Studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives have combined experimental and theoretical approaches to understand their structural properties. This research provides insights into the electronic and molecular structure of pyrazole derivatives, important for designing new molecules with desired properties (S. Viveka et al., 2016).

Potential Applications

- Optical Nonlinearity : N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been studied for their optical nonlinearity, indicating their potential as materials for optical limiting applications. This highlights the applications of pyrazole derivatives in photonic and electronic devices (B. Chandrakantha et al., 2013).

Safety And Hazards

The specific safety data sheet for 5-(chlorodifluoromethyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid was not found in the search results. Safety data sheets typically provide information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product .

properties

IUPAC Name |

5-[chloro(difluoro)methyl]-1-ethyl-3-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClF2N2O2/c1-3-13-6(8(9,10)11)5(7(14)15)4(2)12-13/h3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJGIVDKQPRNGEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)C(=O)O)C(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(chlorodifluoromethyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Fluorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1457761.png)

![4-([(4-Methoxyphenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1457772.png)

![2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxylic acid hydrate](/img/structure/B1457773.png)

![Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1457774.png)

![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]guanidine methanesulfonate](/img/structure/B1457776.png)

![3-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1457777.png)

![2-[(1-Methylethyl)amino]butanoic acid methyl ester hydrochloride](/img/structure/B1457781.png)